1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a phospholipid, a type of lipid molecule crucial for building cell membranes. It's classified as a saturated phosphatidylcholine due to its two saturated palmitic acid chains attached to the glycerol backbone. [, , ] DPPC is a significant component of lung surfactant, a substance lining the alveoli to reduce surface tension and prevent lung collapse. [] In scientific research, DPPC is widely utilized in model membrane systems to mimic biological membranes and study membrane properties, interactions with various molecules, and fundamental biological processes. [, , , , , , , , , , ]
Colfosceril palmitate is synthesized from phosphatidylcholine and palmitic acid through esterification processes. It is categorized under synthetic surfactants and is utilized in clinical settings to manage conditions related to surfactant deficiency, particularly in neonates with RDS. The commercial product containing colfosceril palmitate is marketed under the name Exosurf Neonatal.
Colfosceril palmitate is synthesized through the esterification of phosphatidylcholine with palmitic acid. The general reaction involves:
In industrial settings, colfosceril palmitate can also be produced by combining dipalmitoylphosphatidylcholine with cetyl alcohol and tyloxapol, where cetyl alcohol acts as a spreading agent and tyloxapol serves as a nonionic surfactant aiding in dispersion .
The molecular formula of colfosceril palmitate is with a molecular weight of approximately 734.06 g/mol. Its structure consists of:
The arrangement allows colfosceril palmitate to form a monolayer at the air-liquid interface in the alveoli, significantly reducing surface tension during respiration .
Colfosceril palmitate undergoes various chemical reactions, primarily hydrolysis and oxidation:
These reactions are significant for understanding the stability and degradation of colfosceril palmitate in biological systems .
Colfosceril palmitate acts primarily on the alveoli, where it replaces deficient endogenous surfactant. Its mechanism includes:
Colfosceril palmitate exhibits several key physical and chemical properties:
Colfosceril palmitate is primarily indicated for:
Clinical studies have shown that colfosceril palmitate significantly improves outcomes in neonates with surfactant deficiency, making it an essential component of neonatal intensive care practices .
Colfosceril palmitate (dipalmitoylphosphatidylcholine, DPPC) emerged as the first protein-free synthetic surfactant approved for clinical use in neonatal respiratory distress syndrome (RDS). Its development in the late 1980s marked a paradigm shift from animal-derived surfactants, driven by the need to overcome limitations such as batch variability, risk of animal-borne pathogens, and high production costs. The pivotal innovation was the identification of DPPC as the primary surface-active component of natural lung surfactant, constituting ~41% of its phospholipid content [5] .
Early synthetic surfactants (e.g., pumactant) failed to replicate natural surfactant function due to DPPC’s crystalline gel state at physiological temperatures, which hindered alveolar adsorption. Colfosceril palmitate (Exosurf Neonatal®) addressed this by incorporating spreading agents: cetyl alcohol (a fatty alcohol) and tyloxapol (a nonionic polymer). These excipients facilitated rapid distribution and adsorption of DPPC at the air-alveolar interface, enabling functional surface tension reduction [1] [6]. Clinical trials in the 1990s validated its efficacy, demonstrating significant reductions in pneumothorax (28–33%) and mortality (9–14%) compared to placebo, particularly in infants >700g birth weight [1] [2]. However, meta-analyses later revealed inferior outcomes relative to animal-derived surfactants due to the absence of surfactant proteins B and C (SP-B/SP-C), which are critical for alveolar stabilization during respiration [5] .
Table 1: Evolution of Synthetic Pulmonary Surfactants
Generation | Key Surfactants | Composition | Clinical Limitations |
---|---|---|---|
First | Colfosceril palmitate | DPPC + cetyl alcohol + tyloxapol | Absence of SP-B/SP-C; slower physiological response |
First | Pumactant (ALEC®) | DPPC + phosphatidylglycerol (PG) | High incidence of pneumothorax |
Second | Lucinactant (Surfaxin®) | Phospholipids + sinapultide (SP-B analog) | Complex preparation; requires heating |
Third* | CHF5633 | Phospholipids + SP-B/SP-C analogs | Under investigation |
**Experimental as of 2017 [5] *
Replicating natural surfactant’s biophysical activity without hydrophobic proteins (SP-B/SP-C) posed fundamental challenges. Natural surfactant rapidly forms a monolayer at the air-liquid interface, reducing surface tension to <5 mN/m during expiration. Colfosceril palmitate’s protein-free formulation achieved only partial functional replication due to:
The Exosurf formulation (13.5 mg/mL phospholipid concentration) included:
Component | Colfosceril Palmitate | Natural Surfactant | Functional Role |
---|---|---|---|
DPPC | 108 mg/vial | ~41% of phospholipids | Primary surface-tension reducer |
SP-B/SP-C | Absent | 1–5% by weight | Adsorption acceleration, film stability |
Neutral lipids | Cetyl alcohol | Cholesterol, triglycerides | Spreading, fluidity modulation |
Additives | Tyloxapol | None | Phospholipid dispersion |
Industrial production of colfosceril palmitate prioritized chemical purity and batch consistency over the biological variability inherent in animal-derived products. The process involved:
Chemical Synthesis of DPPC:
Formulation Assembly:
Quality Control Challenges:
Parameter | Specification | Analytical Method |
---|---|---|
DPPC Purity | ≥99.0% (w/w) | HPLC-ELSD |
Residual Solvents | Chloroform <60 ppm; Methanol <3,000 ppm | GC-FID |
Particle Size | D90 <500 nm | Dynamic Light Scattering |
Surface Tension Reduction | ≤25 mN/m (5 sec) | Pulsating Bubble Surfactometer |
Scale-Up Limitations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7